
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as Mps-PyMcAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide may act by inhibiting the activity of certain enzymes or proteins involved in disease progression. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have several biochemical and physiological effects. For example, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, as this will provide insight into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide to improve its yield and purity. Furthermore, the potential use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide as a drug delivery system could be explored, as it has been shown to have low toxicity and high stability. Finally, the use of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in combination with other drugs could be investigated to determine its synergistic effects.
Synthesemethoden
The synthesis of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-pyridinemethanol with 2-(4-methylphenylsulfonamido)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties. Additionally, 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-2-4-14(5-3-12)22(20,21)18-11-15(19)17-10-13-6-8-16-9-7-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNBOJRUXZKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

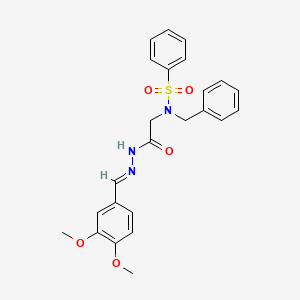
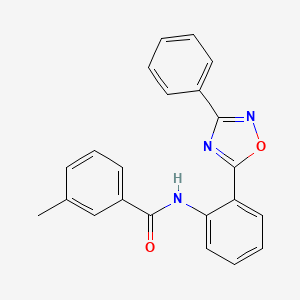
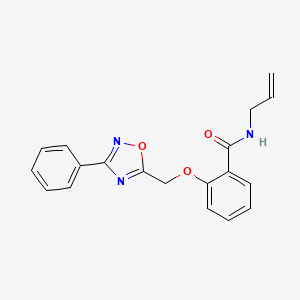
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
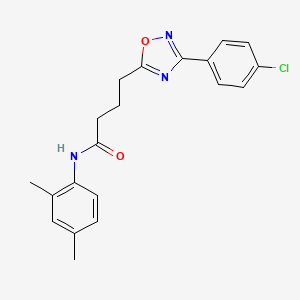
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)
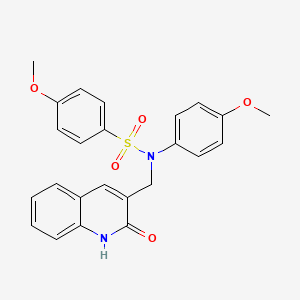
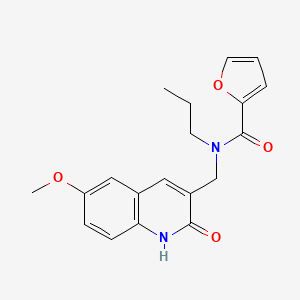
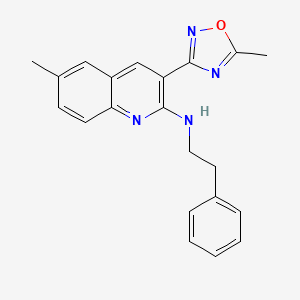
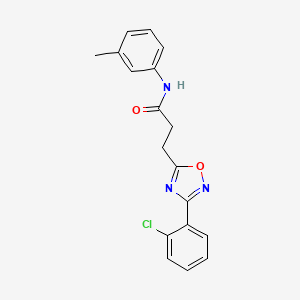
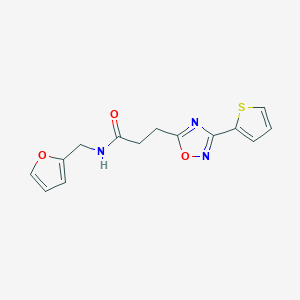
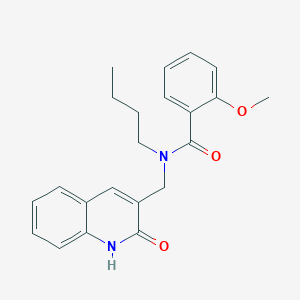
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)